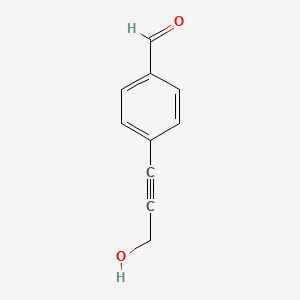

4-(3-Hydroxyprop-1-ynyl)benzaldehyde

Beschreibung

4-(3-Hydroxyprop-1-ynyl)benzaldehyde is a benzaldehyde derivative featuring a propargyl alcohol substituent (-C≡C-CH2-OH) at the para position of the aromatic ring. The aldehyde group confers electrophilic reactivity, while the terminal hydroxyl and alkynyl moieties enable diverse chemical modifications, such as nucleophilic additions or click chemistry. Such derivatives are often intermediates in pharmaceutical and materials science research due to their functional versatility .

Eigenschaften

IUPAC Name |

4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQZFRWRLDQPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400229 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-10-6 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-(3-Hydroxyprop-1-ynyl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxyprop-1-ynyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

Oxidation: 4-(3-Hydroxyprop-1-ynyl)benzoic acid.

Reduction: 4-(3-Hydroxyprop-1-ynyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxyprop-1-ynyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a building block for various chemical products.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropynyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The table below compares structural features and molecular properties of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde with key analogs:

*Inferred values based on structural similarity to and .

Key Observations :

- Substituent Complexity : The target compound’s propargyl alcohol group is less sterically hindered than 4-(3-Hydroxy-3-methyl-1-butin-1-yl)benzaldehyde (), which has a branched alkynyl chain.

- Electron Effects: Electron-withdrawing groups (e.g., -CHO) and donating groups (e.g., -OH, -OCH2C6H5) influence reactivity. For instance, 4-hydroxybenzaldehyde is more polar and acidic due to its phenolic -OH group .

Chemical Reactivity and Stability

- Aldehyde Reactivity : All compounds undergo nucleophilic additions (e.g., hydrazine reactions in ).

- Alkynyl Group Utility : The propargyl alcohol substituent in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), similar to alkynyl derivatives in .

- Stability : Hydroxy and alkynyl groups may increase susceptibility to oxidation. For example, 4-hydroxybenzaldehyde is prone to dimerization under acidic conditions .

Biologische Aktivität

4-(3-Hydroxyprop-1-ynyl)benzaldehyde, with the molecular formula C10H8O2 and CAS number 80151-10-6, is an organic compound characterized by a benzaldehyde moiety substituted with a hydroxypropynyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

The synthesis of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions using solvents like dimethylformamide (DMF). Purification methods include recrystallization or column chromatography.

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : The aldehyde can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde can be reduced to yield benzyl alcohol.

- Substitution : The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.

The biological activity of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde is attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxypropynyl group may engage in hydrogen bonding and other non-covalent interactions, influencing the compound's overall biological effects.

Anticancer Activity

Research has indicated that 4-(3-Hydroxyprop-1-ynyl)benzaldehyde exhibits anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Such activities indicate its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde:

- Antioxidant Activity : A study reported that this compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. It effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

- Phytotoxic Effects : Research on phytotoxic metabolites produced by fungal pathogens indicated that compounds similar to 4-(3-Hydroxyprop-1-ynyl)benzaldehyde inhibited plant growth at specific concentrations, highlighting its potential use as a herbicide or plant growth regulator .

- Neuroprotective Effects : Preliminary investigations have suggested that this compound may protect neuronal cells from oxidative damage, which could have implications for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

To better understand the unique properties of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-(3-Hydroxyprop-1-ynyl)benzoic acid | Carboxylic acid | Moderate anticancer activity |

| 4-(3-Hydroxyprop-1-ynyl)benzyl alcohol | Alcohol | Lower antioxidant activity |

| Eutypine (similar structure) | Aldehyde | Antifungal activity against pathogens |

This table illustrates how variations in functional groups influence biological activity, emphasizing the versatility of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.